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Compound of Interest

3-(2,6-Difluorophenyl)-3-
Compound Name:
oxopropanenitrile

Cat. No.: B147570

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the
compound identified by CAS number 71682-96-7. The document details the identity of the
compound, a probable synthetic route, and the analytical data, including predicted
spectroscopic information, used to confirm its structure. This guide is intended for professionals
in the fields of chemical research and drug development who require a detailed understanding
of this molecule.

Compound Identification

The compound associated with CAS number 71682-96-7 is 3-(2,5-Difluorophenyl)-3-
oxopropanenitrile, also known by its synonym, 2,5-Difluorobenzoylacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
is presented in Table 1.
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Property Value Reference
CAS Number 71682-96-7 [1][2][3]
Molecular Formula CoHsF2NO [2][3]
Molecular Weight 181.14 g/mol [11[3]

White to off-white crystalline

Appearance . .
solid (predicted)
Boiling Point 303.6°C at 760 mmHg [3]
Flash Point 137.4°C [3]
Density 1.3 g/cm3 [3]
N#CCC(=0)C1=CC(F)=CC=C
SMILES [2]
1F
InChl=1S/C9H5F2NO/c10-6-1-
InChl 2-8(11)7(5-6)9(13)3-4-12/h1- [3]

2,5H,3H2

Structural Elucidation

The structural elucidation of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is based on a
combination of spectroscopic techniques. While experimental spectra for this specific
compound are not readily available in the public domain, predicted data based on its chemical
structure provides a strong basis for its identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2,5-Difluorophenyl)-3-
oxopropanenitrile.

Table 2: Predicted 'H NMR Spectral Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20-7.40 m 3H Aromatic protons
~4.00 S 2H -CH2-

Table 3: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm)

Assignment

~ 185 C=0

~ 160 (d, J = 250 Hz) C-F

~ 158 (d, J = 250 Hz) C-F

~ 125 (dd) Aromatic CH
~ 120 (dd) Aromatic CH
~ 118 (dd) Aromatic CH
~ 115 CN

~30 -CH2-

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Interpretation

181 [M]* (Molecular lon)
155 [M - CNJ*

127 [M - COCH2CN]*
95 [CeH3F2]*

Table 5: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Functional Group Assignment
~ 3070 Aromatic C-H stretch

~ 2950 Aliphatic C-H stretch

~ 2260 C=N stretch

~ 1700 C=0 stretch (ketone)

~ 1600, 1480 Aromatic C=C stretch

~ 1250 C-F stretch

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of 3-(2,5-
Difluorophenyl)-3-oxopropanenitrile is not available, a general procedure for the synthesis of
benzoylacetonitriles can be adapted.

Synthesis Protocol: Claisen Condensation

A common method for the synthesis of [3-ketonitriles is the Claisen condensation of an ester
with a nitrile. For 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, this would involve the
condensation of an ester of 2,5-difluorobenzoic acid with acetonitrile.

Materials:

Ethyl 2,5-difluorobenzoate

Acetonitrile

Sodium ethoxide (or another strong base)

Anhydrous diethyl ether (or THF)

Hydrochloric acid (for workup)

Procedure:
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e A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask
equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g.,
nitrogen or argon).

o A mixture of ethyl 2,5-difluorobenzoate and acetonitrile is added dropwise to the sodium
ethoxide solution with stirring.

e The reaction mixture is heated to reflux for several hours to drive the condensation reaction
to completion.

 After cooling to room temperature, the reaction mixture is poured into a mixture of ice and
hydrochloric acid to neutralize the base and precipitate the product.

e The crude product is collected by filtration, washed with cold water, and dried.

 Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water
mixture).

Characterization Workflow

The following workflow outlines the steps for the structural characterization of the synthesized
product.
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Figure 1. Experimental Workflow for Characterization
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Figure 1. Experimental Workflow for Characterization

Potential Biological Significance

While no specific biological activity has been reported for 3-(2,5-Difluorophenyl)-3-
oxopropanenitrile, the benzoylacetonitrile scaffold is present in various compounds with diverse
pharmacological activities. Related molecules have been investigated for their potential as
intermediates in the synthesis of pharmaceuticals. For instance, compounds with similar
structural motifs are used in the development of enzyme inhibitors and other therapeutic
agents. Further research is required to explore the biological profile of this particular

compound.

Conclusion
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This technical guide has provided a detailed overview of the structural elucidation of CAS
number 71682-96-7, identified as 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The structure is
supported by predicted spectroscopic data and a plausible synthetic route. The information
presented herein serves as a valuable resource for researchers and professionals involved in
chemical synthesis and drug discovery. Further experimental validation of the predicted data
and investigation into the biological activity of this compound are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-(2,5-Difluorophenyl)-3-oxopropanenitrile| CAS 71682-96-7 [benchchem.com]

2. 71682-96-7|3-(2,5-Difluorophenyl)-3-oxopropanenitrile| BLD Pharm [bldpharm.com]

3. 3-(2,5-difluorophenyl)-3-oxopropanenitrile | 71682-96-7 [chemnet.com]

¢ To cite this document: BenchChem. [Technical Guide: Structural Elucidation of CAS 71682-
96-7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147570#cas-number-71682-96-7-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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